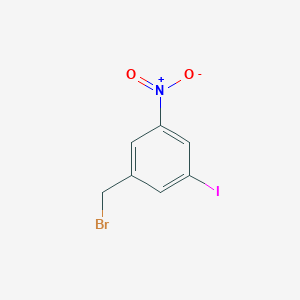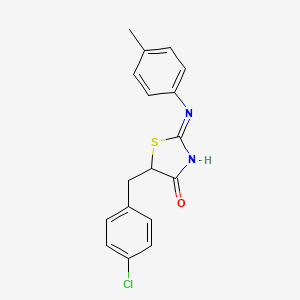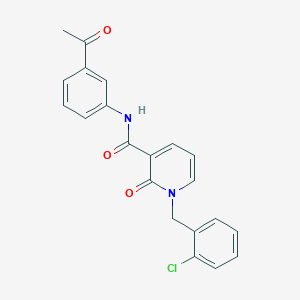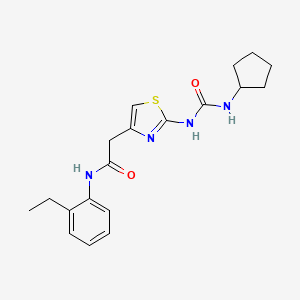
3-Iodo-5-nitrobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The IUPAC name for 3-Iodo-5-nitrobenzyl bromide is 1-(bromomethyl)-3-iodo-5-nitrobenzene . The InChI code is 1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 .Physical And Chemical Properties Analysis
3-Iodo-5-nitrobenzyl bromide is a solid powder at ambient temperature .Aplicaciones Científicas De Investigación
Halide Reactivity and D-Orbital Resonance Stabilization
The reactivity of different halides, including iodide, in the context of nitrobenzyl compounds has been studied. For example, Abdallah, Iskander, and Riad (1969) explored the reactivity of α-bromo- and α-iodo-4-nitrobenzyl anions. They found that these halides, stabilized by d-orbital resonance, exhibit unique reaction pathways compared to chlorocarbanions. This includes undergoing successive SN2 halogen displacements leading to specific product formations (Abdallah, Iskander, & Riad, 1969).
Application in Membrane Proteins
2-Hydroxy-5-nitrobenzyl bromide has been used as a reagent for modifying tryptophan residues in membrane proteins. Sabés, Torres, Duñach, and Padrós (1988) applied this compound to bacteriorhodopsin from Halobacterium halobium, demonstrating its utility in studying the structure and function of integral membrane proteins (Sabés, Torres, Duñach, & Padrós, 1988).
Chemistry of Reporter Groups
The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) as a reporter group has been elucidated, particularly its reaction with tryptophan ethyl ester to form monosubstitution adducts. Loudon and Koshland (1970) detailed the formation of diastereomeric indolenines from this reaction, highlighting the compound's specificity and utility in protein studies (Loudon & Koshland, 1970).
Water-Soluble Protein Reagents
Horton and Tucker (1970) developed water-soluble reagents based on converting 2-hydroxy-5-nitrobenzyl halides into dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. These salts selectively modify tryptophan and cysteine in amino acids, proving significant in protein chemistry (Horton & Tucker, 1970).
Electrosynthesis and Catalytic Activity
Mohammadzadeh, Zare, Khoshro, Ghobadi, and Benvidi (2020) utilized 4-nitrobenzyl bromide in the electrosynthesis of 4-nitrophenylacetic acid and as a catalyst in the reduction of CO2. This study highlights the potential of nitrobenzyl bromides in electrochemical applications and catalysis (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Tryptophan Modification in Proteins
Various studies have explored the modification of tryptophan in proteins using 2-hydroxy-5-nitrobenzyl bromide. For instance, Uhteg and Lundblad (1977) investigated its reaction with bovine thrombin, affecting the protein's catalytic activity (Uhteg & Lundblad, 1977). Similarly, Dopheide and Jones (1968) used this reagent to study tryptophan residues in pepsin, contributing to our understanding of this protein's structure (Dopheide & Jones, 1968).
Proton Translocation by Mitochondrial H+-ATPase
Solaini, Baracca, Parenti Castelli, and Rossi (1988) demonstrated that 2-hydroxy-5-nitrobenzyl bromide can activate the passive proton flux through the inner mitochondrial membrane, suggesting its role in studying mitochondrial functions (Solaini, Baracca, Parenti Castelli, & Rossi, 1988).
Safety and Hazards
3-Iodo-5-nitrobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-iodo-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGPAZNWDKJFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)

![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)





![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B2433512.png)
![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)